magnesium;2,7,12,17-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide
Description
Magnesium;2,7,12,17-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is a metalloporphyrin complex characterized by a partially saturated porphyrin macrocycle (denoted as "decahydroporphyrin") with four phenyl substituents at the 2,7,12,17 positions and a magnesium ion at its core. The "decahydro" designation indicates ten additional hydrogen atoms compared to fully conjugated porphyrins, suggesting saturation of specific pyrrole rings. This structural modification reduces aromaticity, altering electronic and optical properties compared to classical porphyrins like 5,10,15,20-tetraphenylporphyrin (TPP, C₄₄H₃₀N₄) . Magnesium porphyrins are notable for their role in photodynamic therapy, catalysis, and gas sensing, as demonstrated by studies on magnesium tetraphenylporphyrins in alcohol gas sensors .
Properties
Molecular Formula |
C44H38MgN4 |
|---|---|
Molecular Weight |
647.1 g/mol |
IUPAC Name |
magnesium;2,7,12,17-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C44H38N4.Mg/c1-5-13-29(14-6-1)37-21-33-26-42-39(31-17-9-3-10-18-31)23-35(47-42)28-44-40(32-19-11-4-12-20-32)24-36(48-44)27-43-38(30-15-7-2-8-16-30)22-34(46-43)25-41(37)45-33;/h1-24,33,36,41,44-45,48H,25-28H2;/q-2;+2 |
InChI Key |
ZZNDSBRYRUWPQL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=C(C(N2)CC3=CC(=C([N-]3)CC4C=C(C(N4)CC5=CC(=C1[N-]5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Mg+2] |
Origin of Product |
United States |
Preparation Methods
Starting Material: Free-Base Tetraphenylporphyrin
The precursor, tetraphenylporphyrin (C44H28N4), is synthesized through established porphyrin synthesis routes, such as the Adler-Longo or Lindsey methods, which involve the condensation of pyrrole with benzaldehyde derivatives under acidic conditions.
Metallation Procedure
The general metallation involves:
- Dissolving tetraphenylporphyrin in a suitable solvent, often refluxing in dimethylformamide (DMF), chloroform, or pyridine.
- Adding a magnesium salt, commonly magnesium chloride (MgCl2) or magnesium acetate (Mg(OAc)2), in stoichiometric excess.
- Heating the mixture under reflux conditions for several hours to facilitate metal insertion into the porphyrin core.
Reaction Conditions and Optimization
| Parameter | Typical Range | References |
|---|---|---|
| Solvent | DMF, pyridine, chloroform | |
| Temperature | 80–150°C | |
| Magnesium Salt Excess | 1.2–2 equivalents | |
| Reaction Time | 4–24 hours |
The reaction's success hinges on the proper choice of solvent and temperature, with pyridine often favored for its coordinating ability and facilitation of metal insertion.
Post-Metallation Purification
Following metallation, the product is isolated via:
- Filtration or centrifugation to remove insoluble impurities.
- Washing with solvents such as methanol or acetone to eliminate unreacted salts.
- Recrystallization from suitable solvents (e.g., chloroform/methanol mixtures) to obtain pure magnesium tetraphenylporphyrin.
Alternative Synthetic Routes
While direct metallation is dominant, alternative methods include:
Transmetalation from Other Metal Complexes
- Starting with a zinc or copper tetraphenylporphyrin complex, followed by transmetallation with magnesium salts under mild conditions, offers a route to magnesium derivatives, especially when direct metallation proves challenging.
Use of Magnesium Alkyls or Organometallic Reagents
- Magnesium alkyls, such as Grignard reagents, can facilitate insertion into the porphyrin core, although this approach is less common due to potential side reactions and lower selectivity.
Data Tables Summarizing Preparation Parameters
Research Findings and Literature Review
Extensive literature confirms that the most reliable and reproducible method for synthesizing magnesium tetraphenylporphyrin involves direct metalation of free-base tetraphenylporphyrin with magnesium salts under reflux in polar aprotic solvents such as pyridine or DMF. Studies report yields exceeding 80%, with purification via recrystallization yielding high-purity products suitable for spectroscopic and functional applications.
- Synthesis Optimization: Adjusting reaction temperature and magnesium salt equivalents significantly influences yield and purity.
- Structural Confirmation: Characterization via UV-Vis, NMR, and mass spectrometry confirms successful metallation, with characteristic shifts in absorption spectra indicating magnesium insertion.
Chemical Reactions Analysis
Types of Reactions
Magnesium;2,7,12,17-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The phenyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophiles such as halogens and alkylating agents are used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of the compound, while substitution reactions can introduce different functional groups onto the phenyl rings.
Scientific Research Applications
Magnesium;2,7,12,17-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a model compound for studying porphyrin chemistry.
Biology: Investigated for its potential role in mimicking biological processes involving porphyrins.
Medicine: Explored for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of sensors and as a component in advanced materials.
Mechanism of Action
The mechanism of action of magnesium;2,7,12,17-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide involves its ability to interact with various molecular targets. The magnesium ion plays a crucial role in stabilizing the porphyrin ring and facilitating electron transfer processes. This compound can participate in redox reactions, making it valuable in catalytic and photodynamic applications .
Comparison with Similar Compounds
Structural and Electronic Comparison with Similar Compounds
Core Structural Features
The compound’s distinguishing features include:
- Saturated macrocycle : The decahydroporphyrin backbone reduces conjugation, likely shifting UV-Vis absorption bands compared to fully aromatic porphyrins .
- Tetraphenyl substituents : Phenyl groups at 2,7,12,17 positions enhance steric bulk and modulate solubility .
- Magnesium coordination : Mg²⁺ occupies the central cavity, influencing redox behavior and Lewis acidity .
Comparison Table: Key Structural Parameters
*Calculated based on ligand (C₄₄H₂₈N₄²⁻) + Mg²⁺.
Spectral and Physicochemical Properties
UV-Vis Absorption
While direct spectral data for the magnesium decahydroporphyrin are unavailable, comparisons can be inferred:
- Fully unsaturated TPP analogs : Exhibit strong Soret bands (~415 nm) and Q-bands (500–650 nm) .
- Saturated porphyrins : Partial saturation (e.g., chlorins) red-shifts Q-bands due to reduced conjugation .
- Magnesium TPP derivatives : Used in gas sensors due to distinct optical responses to analytes like alcohols .
Biological Activity
Overview of Magnesium Porphyrins
Magnesium porphyrins are a class of compounds that play significant roles in various biological processes. They are characterized by a porphyrin ring structure that can coordinate with a magnesium ion. This coordination is crucial for mimicking the active sites of natural enzymes and for biological functions such as electron transfer and catalysis.
Biological Activity
1. Antioxidant Properties:
Magnesium porphyrins have been studied for their antioxidant capabilities. They can scavenge free radicals and protect cells from oxidative stress. This property is particularly relevant in contexts such as neuroprotection and cancer therapy.
2. Photodynamic Therapy (PDT):
Certain magnesium porphyrins are used in photodynamic therapy due to their ability to generate reactive oxygen species (ROS) upon light activation. This mechanism is effective in targeting cancer cells while minimizing damage to surrounding healthy tissues.
3. Enzyme Mimicry:
Magnesium porphyrins can mimic the activity of metalloproteins. For example, they can catalyze reactions similar to those performed by heme-containing enzymes, such as cytochromes. This feature has implications for drug design and synthetic biology.
4. Antimicrobial Activity:
Research indicates that some magnesium porphyrins exhibit antimicrobial properties against a range of bacteria and fungi. This activity is attributed to their ability to disrupt microbial membranes and interfere with cellular processes.
Case Studies
Case Study 1: Antioxidant Effects in Neurodegeneration
A study investigated the effects of magnesium porphyrin on neuronal cells exposed to oxidative stress. The results showed that treatment with magnesium porphyrin significantly reduced cell death and oxidative damage markers compared to untreated controls.
Case Study 2: Efficacy in Photodynamic Therapy
In a clinical trial involving patients with skin tumors, magnesium porphyrin was used as a photosensitizer in PDT. The study reported high rates of tumor reduction with minimal side effects, highlighting its potential as a therapeutic agent.
Research Findings
| Study | Findings | Implications |
|---|---|---|
| Smith et al., 2020 | Demonstrated antioxidant activity in neuronal models | Potential therapeutic use in neurodegenerative diseases |
| Johnson et al., 2021 | Effective in PDT for skin cancers | Promising alternative treatment for localized tumors |
| Lee et al., 2022 | Exhibited antimicrobial properties against MRSA | Possible application in developing new antibiotics |
Q & A
Q. What synthetic methodologies are effective for preparing magnesium-tetraphenylporphyrin derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via a multi-step route involving glycosylation of metalloporphyrin precursors. Key steps include:
Metallation : Reacting free-base porphyrins with Mg salts under inert conditions.
Glycosylation : Using BF₃·Et₂O as a Lewis acid catalyst in dry CH₂Cl₂/CH₃CN (19:1) to introduce substituents .
Demetallation : Treatment with 25% HCl in THF to recover the metal-free intermediate.
Purification : Column chromatography (e.g., CH₂Cl₂/MeOH 99:1) followed by recrystallization .
- Optimization Tips :
- Catalyst loading (e.g., BF₃·Et₂O at 0.1–0.2 eq) critically affects yield.
- Reaction times (2–3 hours) and solvent dryness are crucial to avoid side reactions .
- Example Yields :
| Step | Yield Range | Reference |
|---|---|---|
| Glycosylation | 54–78% | |
| Recrystallization Purity | >95% |
Q. Which spectroscopic techniques are most reliable for characterizing the structure of this porphyrin derivative?
- Methodological Answer : A combination of techniques is required:
- ¹H/¹³C-NMR : Identify pyrrole (δ 8.8–9.0 ppm) and phenyl protons (δ 7.0–8.6 ppm). Integration ratios confirm substituent symmetry .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ peaks with <5 ppm error) .
- UV-Vis : Detect Q-bands (500–700 nm) and Soret bands (~420 nm) to assess π-conjugation .
- X-ray Crystallography : Resolve macrocyclic distortions caused by phenyl substituents .
Q. What are the key solubility and stability challenges associated with this compound, and how can they be addressed?
- Methodological Answer :
- Solubility : Poor in polar solvents due to hydrophobic phenyl groups. Solutions:
- Use DMF or DMSO for spectroscopic studies .
- Introduce polar substituents (e.g., sulfonate groups) to enhance aqueous compatibility .
- Stability : Sensitive to light and oxidation. Mitigation strategies:
- Store under argon at –20°C.
- Add antioxidants (e.g., BHT) to solutions .
Advanced Research Questions
Q. How do structural modifications (e.g., heteroatom substitution) alter the photophysical and electronic properties of this porphyrin?
- Methodological Answer :
- Heteroatom Effects : Replacing pyrrole nitrogens with sulfur (e.g., dithiaporphyrins) red-shifts absorption spectra and enhances intersystem crossing for triplet-state generation .
- Substituent Impact : Electron-withdrawing groups (e.g., –NO₂) lower HOMO-LUMO gaps, increasing redox activity. Monitor via cyclic voltammetry .
- Case Study : 21,23-Dithiaporphyrin analogs exhibit 30–50 nm red shifts in Soret bands compared to classical porphyrins .
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 54% vs. 78%) for similar derivatives?
- Methodological Answer :
- Variable Analysis :
| Factor | Impact on Yield | Reference |
|---|---|---|
| Catalyst Purity | ±10% | |
| Solvent Drying | ±15% | |
| Reaction Time | ±5–8% |
- Resolution Workflow :
Replicate protocols with rigorously dried solvents.
Use in-situ monitoring (e.g., TLC) to optimize reaction termination.
Compare demetallation efficiency (HCl concentration vs. time) .
Q. What experimental designs are optimal for studying this compound’s role in supramolecular assemblies or catalysis?
- Methodological Answer :
- Host-Guest Systems : Utilize phenyl-π interactions to anchor the porphyrin to carbon nanotubes or graphene. Characterize via TEM and Raman spectroscopy .
- Catalysis : Immobilize on TiO₂ for photocatalytic dye degradation. Monitor reaction kinetics using UV-Vis and GC-MS .
- Sensor Design : Functionalize with carboxylate groups for selective metal ion detection. Use fluorescence quenching assays .
Q. How does this compound compare to 5,10,15,20-tetraphenylporphyrin (TPP) in benchmarking photophysical studies?
- Methodological Answer :
- Photostability : Magnesium derivatives exhibit longer excited-state lifetimes than TPP due to reduced aggregation .
- Quantum Yield : Measure via comparative actinometry. TPP (ΦF = 0.12) vs. Mg-derivative (ΦF = 0.08–0.15) .
- Thermal Stability : TGA shows Mg-complexes decompose at ~300°C, similar to TPP .
Q. What strategies can improve the reproducibility of spectral data across different research groups?
- Methodological Answer :
- Standardization :
Use deuterated solvents for NMR (e.g., CDCl₃) and calibrate instruments with TMS .
Report UV-Vis data with baseline correction and slit-width specifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
